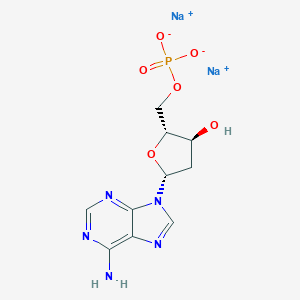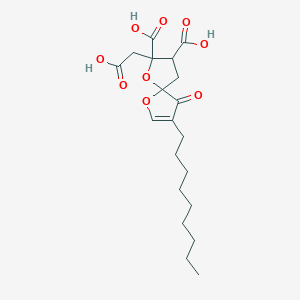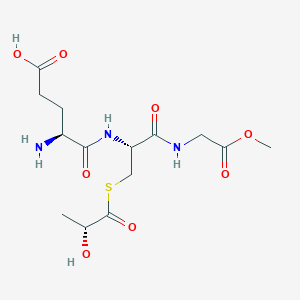
Glutathione glycylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione glycylmethyl ester (GSH-MEE) is a derivative of glutathione, an important antioxidant in the human body. GSH-MEE has been studied extensively for its potential therapeutic applications due to its ability to enhance the bioavailability and stability of glutathione.
Wirkmechanismus
Glutathione glycylmethyl ester enters cells through the same transporters as glutathione and is rapidly converted to glutathione by esterases. Glutathione is an important antioxidant that protects cells from oxidative stress by scavenging reactive oxygen species (ROS). Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which increases its antioxidant capacity. Glutathione glycylmethyl ester has also been shown to increase the expression of glutathione-related genes, which further enhances the cellular antioxidant defense system.
Biochemische Und Physiologische Effekte
Studies have shown that Glutathione glycylmethyl ester has a variety of biochemical and physiological effects. Glutathione glycylmethyl ester has been shown to increase the levels of glutathione in cells and tissues, which enhances the antioxidant capacity of the body. Glutathione glycylmethyl ester has also been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. In addition, Glutathione glycylmethyl ester has been shown to have neuroprotective effects and to enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Glutathione glycylmethyl ester in lab experiments is its ability to enhance the bioavailability and stability of glutathione. This allows researchers to study the effects of glutathione more effectively. However, one limitation of using Glutathione glycylmethyl ester is its cost, as it is more expensive than glutathione. In addition, Glutathione glycylmethyl ester may not be suitable for all experiments, as it may have different effects than glutathione in certain contexts.
Zukünftige Richtungen
There are several future directions for research on Glutathione glycylmethyl ester. One area of interest is the potential therapeutic applications of Glutathione glycylmethyl ester in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of Glutathione glycylmethyl ester in cancer therapy, as it has been shown to have anti-tumor effects. In addition, further research is needed to understand the mechanisms of action of Glutathione glycylmethyl ester and to optimize its synthesis and formulation for therapeutic use.
Conclusion
In conclusion, Glutathione glycylmethyl ester is a derivative of glutathione that has been studied extensively for its potential therapeutic applications. Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has a variety of biochemical and physiological effects, including anti-inflammatory and anti-apoptotic effects. While Glutathione glycylmethyl ester has advantages for lab experiments, its cost and potential differences from glutathione in certain contexts may limit its applicability. Future research on Glutathione glycylmethyl ester may lead to new therapeutic applications in neurology, oncology, and immunology.
Synthesemethoden
Glutathione glycylmethyl ester can be synthesized by reacting glutathione with methyl iodide and glycine in the presence of a base such as potassium carbonate. The reaction yields Glutathione glycylmethyl ester, which is then purified using chromatography techniques. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Glutathione glycylmethyl ester has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. Studies have shown that Glutathione glycylmethyl ester can enhance the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has also been shown to have anti-inflammatory and anti-apoptotic effects.
Eigenschaften
CAS-Nummer |
146288-21-3 |
|---|---|
Produktname |
Glutathione glycylmethyl ester |
Molekularformel |
C14H23N3O8S |
Molekulargewicht |
393.42 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O8S/c1-7(18)14(24)26-6-9(13(23)16-5-11(21)25-2)17-12(22)8(15)3-4-10(19)20/h7-9,18H,3-6,15H2,1-2H3,(H,16,23)(H,17,22)(H,19,20)/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
DWWUEEQNZSDZMN-VGMNWLOBSA-N |
Isomerische SMILES |
C[C@H](C(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |
Kanonische SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |
Andere CAS-Nummern |
146288-21-3 |
Sequenz |
EXG |
Synonyme |
glutathione glycylmethyl ester GSH-(glycyl)methyl ester GSH-Me |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



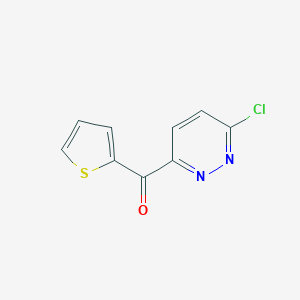
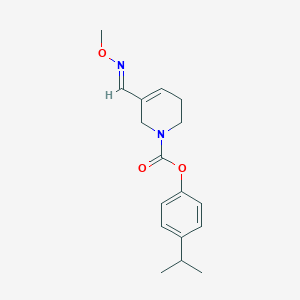
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
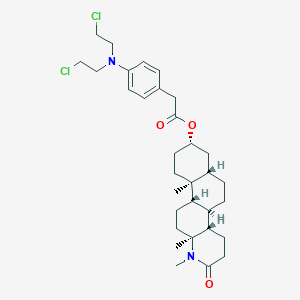
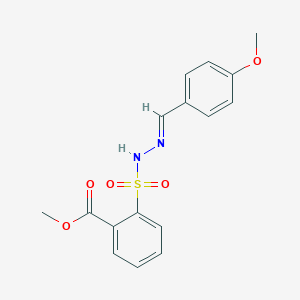
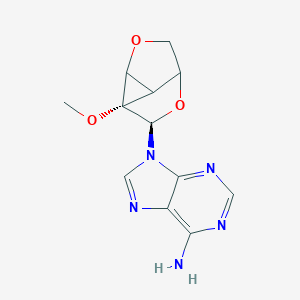
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

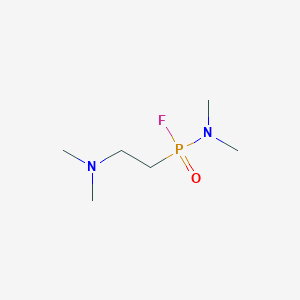
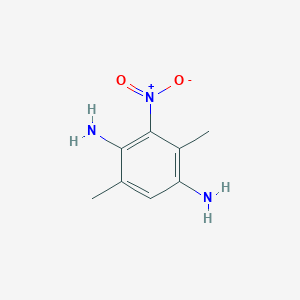
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
